molecular formula C5H11N3O6 B14950512 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate

1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate

Cat. No.: B14950512
M. Wt: 209.16 g/mol
InChI Key: ACUCQLYVJFSQQR-UHFFFAOYSA-N
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Description

1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a nitrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by the introduction of the methoxy group and the nitrate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized products, often involving the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The methoxy and nitrate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrate ester may release nitric oxide under certain conditions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3-[methyl(nitro)amino]propan-2-ol
  • 1-Methoxy-3-[methyl(nitro)amino]propan-2-amine
  • 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl sulfate

Uniqueness

1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate is unique due to the presence of both a nitro group and a nitrate ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H11N3O6

Molecular Weight

209.16 g/mol

IUPAC Name

[1-methoxy-3-[methyl(nitro)amino]propan-2-yl] nitrate

InChI

InChI=1S/C5H11N3O6/c1-6(7(9)10)3-5(4-13-2)14-8(11)12/h5H,3-4H2,1-2H3

InChI Key

ACUCQLYVJFSQQR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(COC)O[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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